

AFDye 430 Azide: A Technical Guide to Bioorthogonal Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AFDye 430 Azide

Cat. No.: B13709572

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of **AFDye 430 Azide**, a versatile fluorescent probe for the precise labeling of biomolecules. We will delve into the underlying principles of click chemistry, provide detailed experimental protocols, and present key quantitative data to empower researchers in their scientific endeavors.

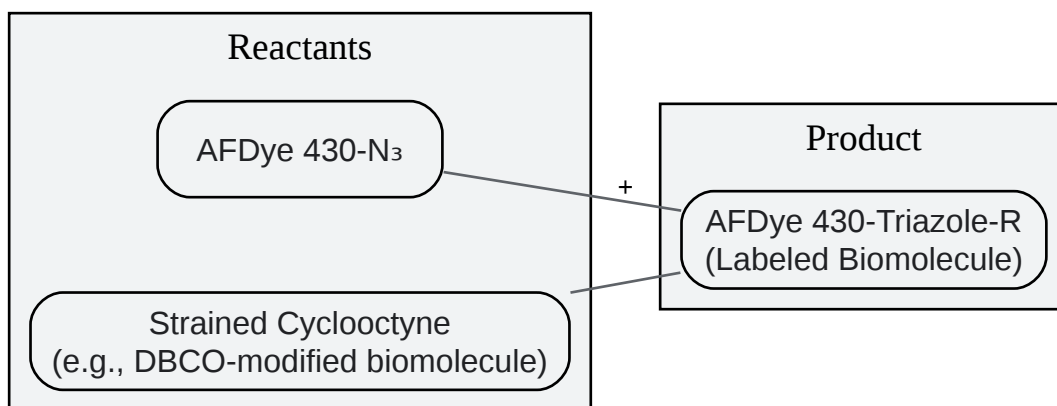
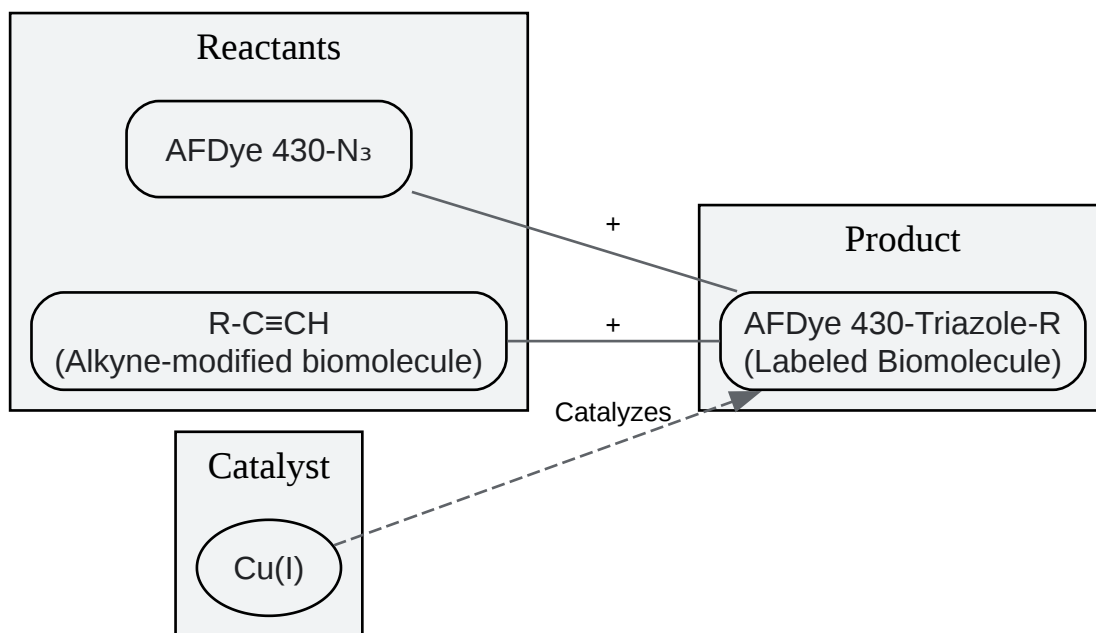
Core Mechanism of Action: The Power of Click Chemistry

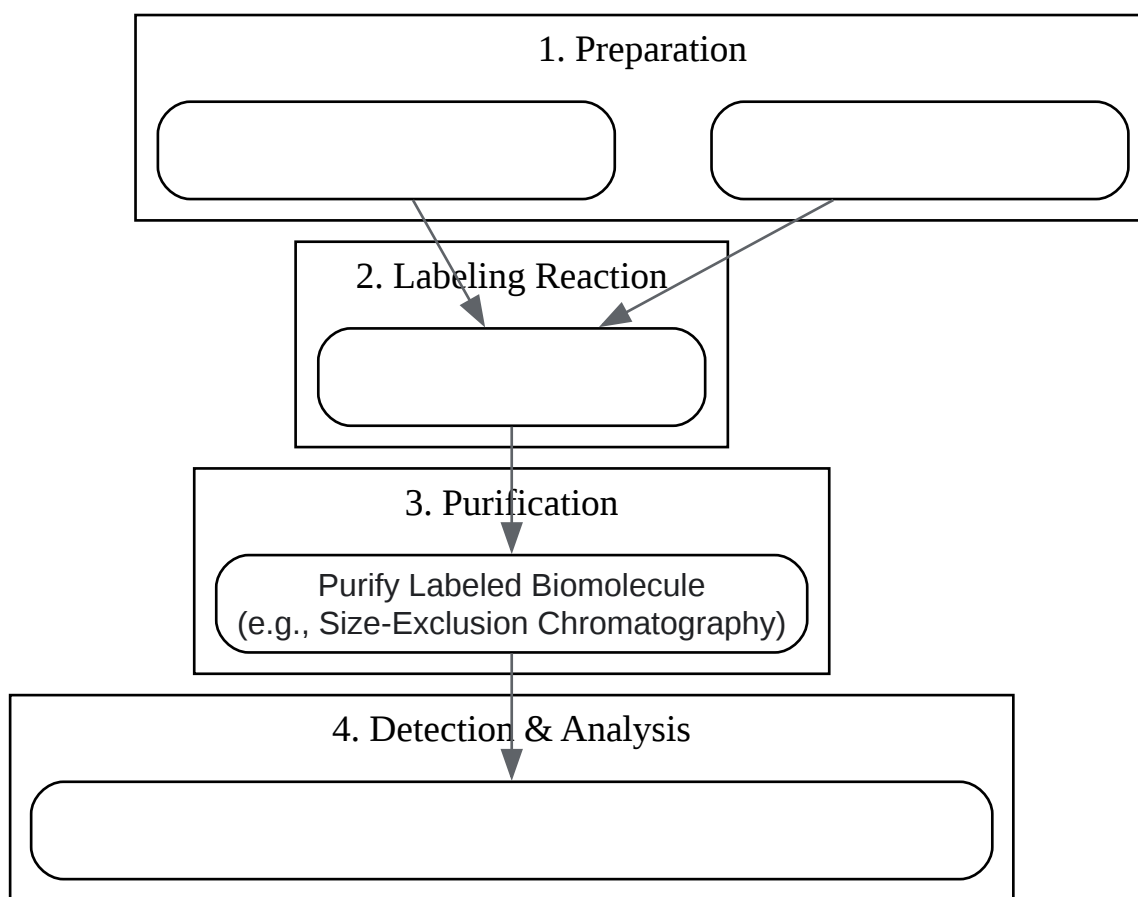
AFDye 430 Azide is a bright, green-fluorescent probe that leverages the power of "click chemistry" for its mechanism of action. This family of reactions is characterized by high yields, stereospecificity, and the absence of interfering byproducts, making them ideal for biological applications.^[1] The azide moiety on the AFDye 430 molecule allows it to specifically react with alkyne-functionalized biomolecules through two primary bioorthogonal pathways: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).^{[2][3][4]}

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes.^[5] In this reaction, a copper(I) catalyst facilitates the formation of a stable

triazole linkage between the **AFDye 430 Azide** and an alkyne-modified target molecule.^{[6][7]} This reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for labeling a wide range of biomolecules, including proteins and nucleic acids.^{[1][6]}





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- To cite this document: BenchChem. [AFDye 430 Azide: A Technical Guide to Bioorthogonal Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13709572#afdye-430-azide-mechanism-of-action]

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